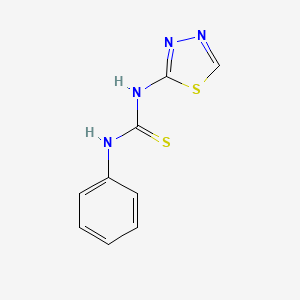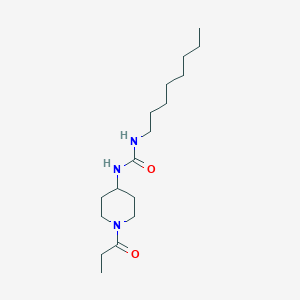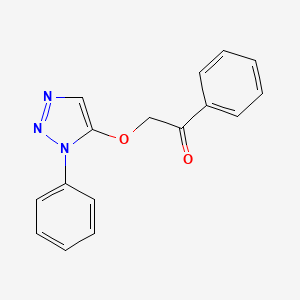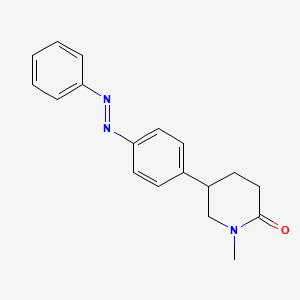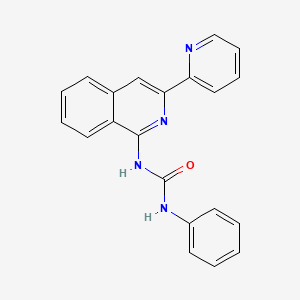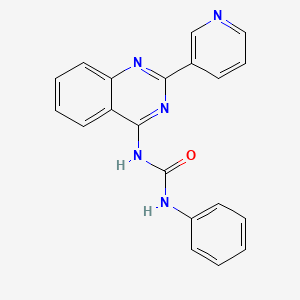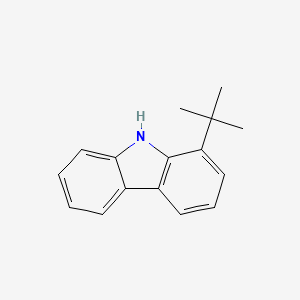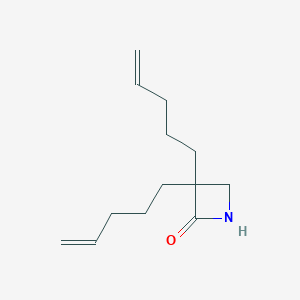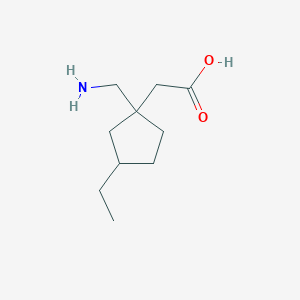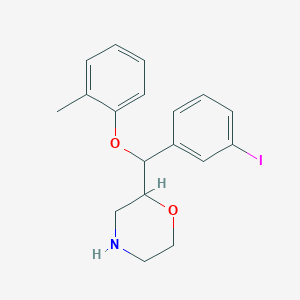
2-((3-Iodophenyl)(o-tolyloxy)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine is a small molecular compound with the chemical formula C18H20INO2 It is known for its complex structure, which includes an iodophenyl group, a tolyloxy group, and a morpholine ring
Méthodes De Préparation
The synthesis of 2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine typically involves multiple steps. One common synthetic route includes the reaction of 3-iodophenol with o-tolyl chloride to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine involves its interaction with specific molecular targets, such as the dopamine transporter (DAT) . By binding to DAT, the compound can influence the reuptake of dopamine in the brain, potentially affecting neurological processes. The pathways involved in its mechanism of action include the modulation of neurotransmitter levels and the activation or inhibition of specific signaling cascades.
Comparaison Avec Des Composés Similaires
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine can be compared with other similar compounds, such as:
3-iodophenol: Shares the iodophenyl group but lacks the morpholine and tolyloxy groups.
o-tolyl chloride: Contains the tolyl group but does not have the iodophenyl or morpholine components.
Morpholine derivatives: Compounds like 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride, which have different substituents on the morpholine ring.
Propriétés
Formule moléculaire |
C18H20INO2 |
|---|---|
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
2-[(3-iodophenyl)-(2-methylphenoxy)methyl]morpholine |
InChI |
InChI=1S/C18H20INO2/c1-13-5-2-3-8-16(13)22-18(17-12-20-9-10-21-17)14-6-4-7-15(19)11-14/h2-8,11,17-18,20H,9-10,12H2,1H3 |
Clé InChI |
GUJGIDDFMFZKIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(C2CNCCO2)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



